

# Prochloraz-d7: A Technical Safety and Handling Guide

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## Compound of Interest

Compound Name: Prochloraz-d7

Cat. No.: B15622990

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for **Prochloraz-d7**, a deuterated analog of the fungicide Prochloraz. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

## Chemical and Physical Properties

**Prochloraz-d7** is a stable isotope-labeled version of Prochloraz, where seven hydrogen atoms have been replaced by deuterium. This labeling is useful in various research applications, including metabolic studies and as an internal standard in analytical testing. The physical and chemical properties of **Prochloraz-d7** are expected to be very similar to those of the unlabeled Prochloraz.

Property	Value	Reference
Molecular Formula	C15H9D7Cl3N3O2	[1][2]
Molecular Weight	383.71 g/mol	[1][2][3]
Accurate Mass	382.07	[1][2]
Appearance	Off-White to Light Tan Solid	[4]
Melting Point	46-49°C	[4]
Boiling Point	360°C	[4]
Storage Temperature	2-8°C, sealed in a dry place	[4]
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml	[4]

## Toxicological Data

Toxicological data for **Prochloraz-d7** is not extensively available; however, the data for Prochloraz provides a strong basis for safety considerations. Prochloraz is classified as slightly hazardous by the World Health Organization (WHO)[5][6].

Test	Species	Route	Value	Reference
LD50	Rat	Oral	1600 mg/kg	[7]
LD50	Rat	Intraperitoneal	400 mg/kg	[7]
LD50	Mouse	Oral	400-2400 mg/kg bw	[8]
LC50	Rat	Inhalation	> 2.2 mg/l of air (4 hours)	[6]
Dermal LD50	Rat	Dermal	> 2100 mg/kg bw	[6]
Dermal LD50	Rabbit	Dermal	> 3000 mg/kg bw	[6]

Key Toxicological Findings:

- Prochloraz has low acute toxicity[6].
- The primary toxic effects observed are reversible central nervous system depression and gastrointestinal irritation[6].
- It is not considered irritating to the skin or eyes of rabbits[6].
- It did not show sensitizing effects on guinea pig skin[6].
- Genotoxicity studies have shown consistently negative results, with the exception of a weakly positive response for sister chromatid exchange in vitro[6].
- In vivo, prochloraz acts as an antiandrogen[9].

## Hazard Identification and Safety Precautions

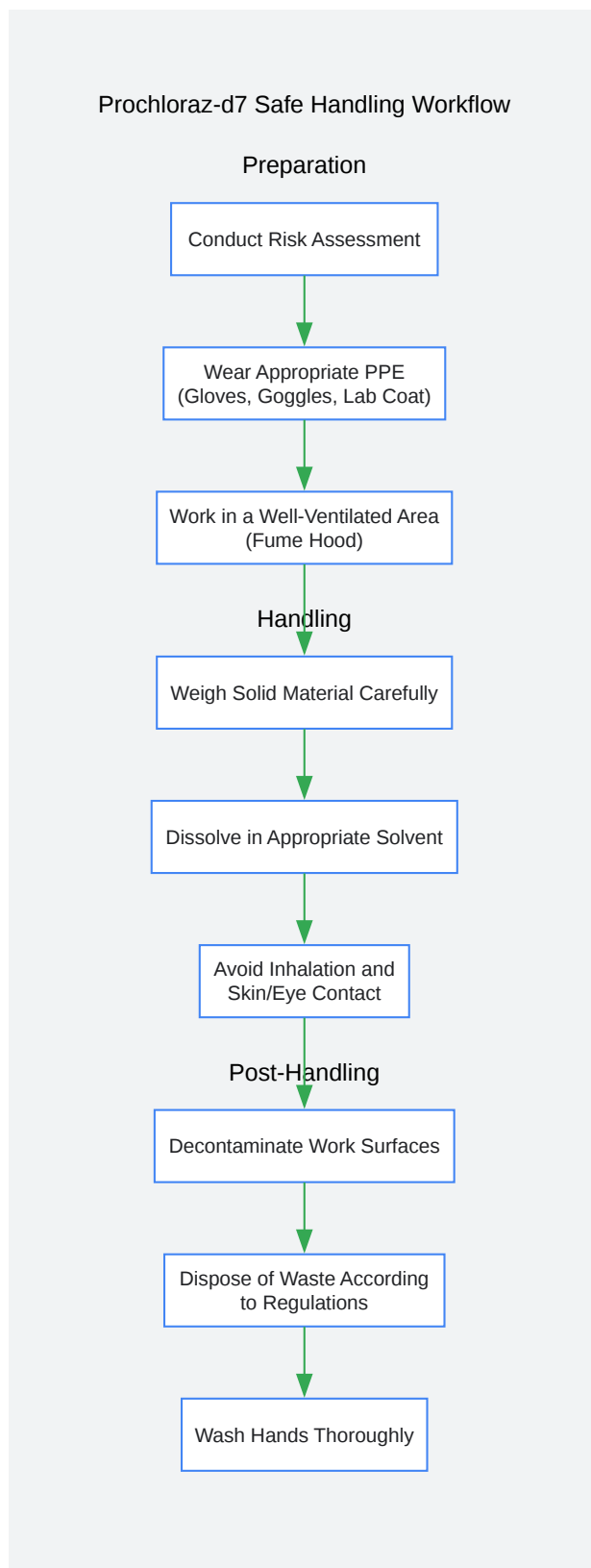
### Hazard Statements:

- H302: Harmful if swallowed.
- H410: Very toxic to aquatic life with long lasting effects.

### Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P273: Avoid release to the environment.
- P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
- P391: Collect spillage.
- P501: Dispose of contents/container to an approved waste disposal plant.

The following diagram illustrates a general workflow for the safe handling of **Prochloraz-d7** in a laboratory setting.



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Caption: A workflow for the safe handling of **Prochloraz-d7** in a laboratory setting.

## Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline methodologies for key experiments involving Prochloraz.

### In Vivo Toxicology Study Protocol (Rodent Model)

This protocol is designed to assess the potential endocrine-disrupting and reproductive toxicity effects of Prochloraz.

#### 1. Experimental Design Considerations:

- Animal Model: Wistar or Sprague-Dawley rats are commonly used[10].
- Route of Administration: Oral gavage is a precise method for administration[10].
- Dose Selection: Doses should be selected to establish a clear dose-response relationship[10].

#### 2. Procedure:

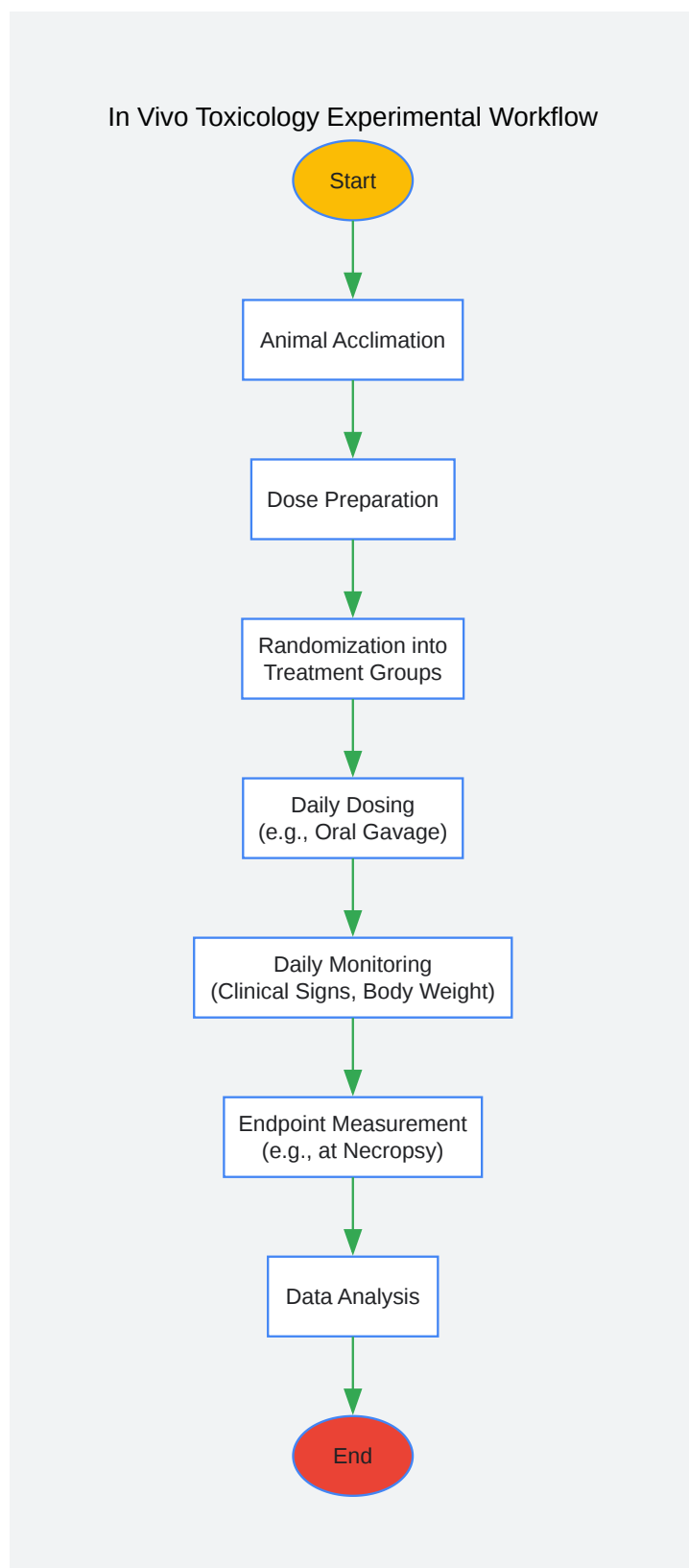
- Dose Preparation: Prepare Prochloraz solutions in a suitable vehicle (e.g., corn oil) at the desired concentrations[10].
- Dosing: Administer Prochloraz or the vehicle daily via oral gavage. The dosing period can vary depending on the study's objectives (e.g., from gestation day 7 to postnatal day 16)[10].
- Maternal Monitoring: Monitor the dams daily for any clinical signs of toxicity, changes in body weight, and food/water consumption[10].
- Parturition and Litter Assessment: Record the length of gestation. On postnatal day 1, record the number of live and dead pups, their sex, and the total litter weight[10].

#### 3. Endpoints for Evaluation:

- General toxicity
- Reproductive performance

- Developmental landmarks
- Organ weights
- Hormone levels
- Molecular markers

The following diagram outlines the workflow for an in vivo toxicology study.



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Caption: A generalized workflow for conducting an in vivo toxicology study.

## Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol determines the lowest concentration of Prochloraz that inhibits the visible growth of a specific fungus.

### 1. Materials:

- 96-well microtiter plates (flat-bottom)
- Fungal isolate
- Prochloraz stock solution (e.g., in DMSO)
- Appropriate sterile growth medium

### 2. Procedure:

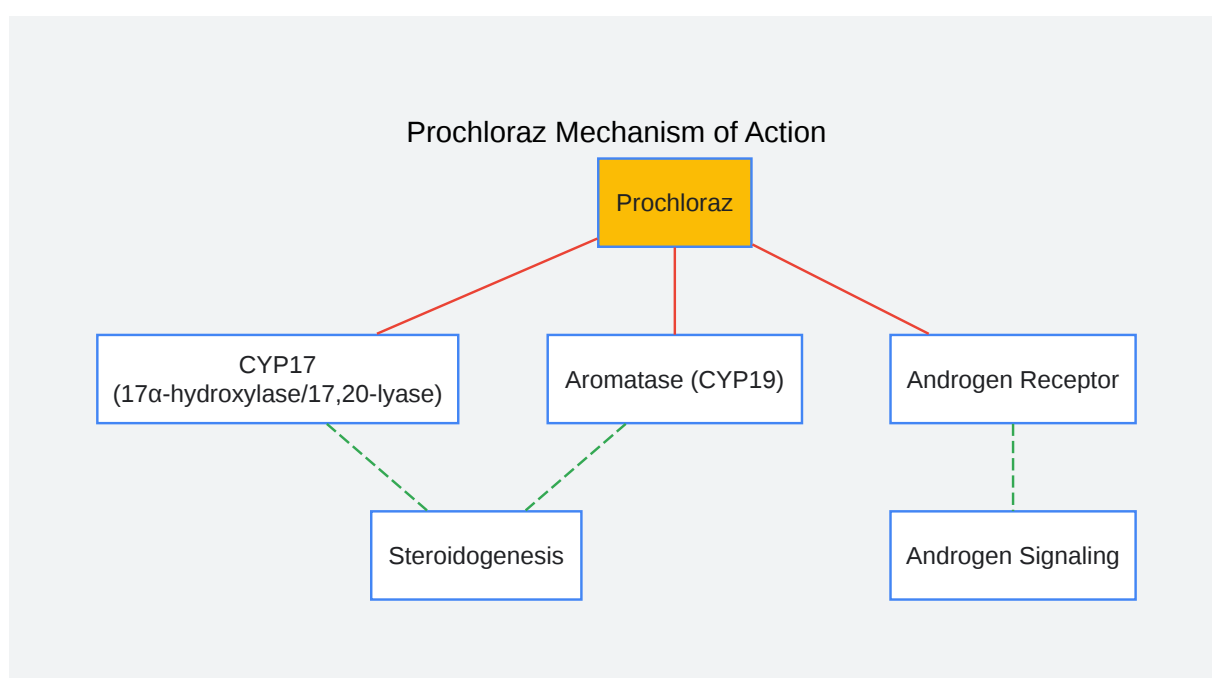
- Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a spore or yeast cell suspension and adjust the concentration to approximately  $1-5 \times 10^5$  CFU/mL[11].
- Prochloraz Dilutions:
  - In a 96-well plate, add 200  $\mu$ L of media containing the highest desired concentration of Prochloraz to the first column.
  - Add 100  $\mu$ L of sterile media to the remaining wells.
  - Perform serial two-fold dilutions by transferring 100  $\mu$ L from one column to the next, mixing well at each step[11].
- Inoculation: Add 100  $\mu$ L of the prepared fungal inoculum to each well[11].
- Incubation: Seal the plate and incubate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 24-72 hours, or until sufficient growth is observed in the control wells[11].
- MIC Determination: The MIC is the lowest concentration of Prochloraz at which no visible growth of the fungus is observed.



## Mechanism of Action

Prochloraz is a broad-spectrum fungicide that acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes[8][10]. In vertebrates, it has been shown to have endocrine-disrupting properties, primarily through anti-androgenic mechanisms. This includes antagonism of the androgen receptor and inhibition of key cytochrome P450 enzymes involved in steroidogenesis[10].

The following diagram illustrates the proposed signaling pathway disruption by Prochloraz.



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Caption: Prochloraz inhibits key enzymes in steroidogenesis and antagonizes the androgen receptor.

## Conclusion

This technical guide provides essential safety, handling, and experimental information for **Prochloraz-d7**, leveraging data from its non-deuterated counterpart, Prochloraz. Researchers, scientists, and drug development professionals should adhere to the safety precautions outlined and utilize the provided protocols as a foundation for their experimental designs. A

thorough understanding of the compound's properties and potential hazards is paramount for ensuring a safe and productive research environment.

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